3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea
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Overview
Description
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea is an organic compound that features a urea moiety linked to a pyridine ring via an ethyl chain
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to possess various biological activities, affecting a range of biochemical pathways . Therefore, it’s likely that this compound also impacts multiple biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Therefore, it’s plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea are not well-studied. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the pyridine ring and the urea group in the molecule. Specific enzymes or proteins that interact with this compound have not been identified .
Cellular Effects
It is possible that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects would need to be confirmed through experimental studies.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Such studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It would be interesting to investigate whether this compound interacts with any enzymes or cofactors, and whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Future studies could explore whether this compound interacts with any transporters or binding proteins, and whether it has any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to investigate whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea typically involves the reaction of 3-methylurea with 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-[2-(pyridin-3-yl)ethyl]urea: Similar structure but with the pyridine ring attached at the 3-position.
3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea: Similar structure but with the pyridine ring attached at the 2-position.
N-Methyl-N’-[2-(pyridin-4-yl)ethyl]urea: Similar structure but with a methyl group on the nitrogen atom of the urea moiety.
Uniqueness
3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
1-methyl-3-(2-pyridin-4-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-10-9(13)12-7-4-8-2-5-11-6-3-8/h2-3,5-6H,4,7H2,1H3,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRBGKZJDNYEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCC1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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